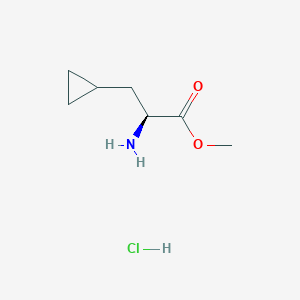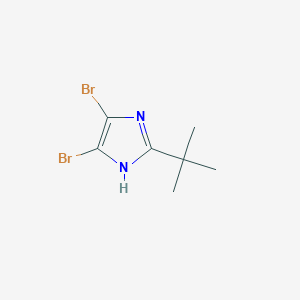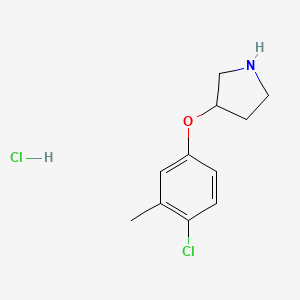
(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol
Descripción general
Descripción
“(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol” is a chemical compound with the molecular formula C14H15F3O2 . It has a molecular weight of 272.26 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with two dicyclopropyl groups at the 3 and 5 positions and a trifluoromethoxy group at the 4 position. Attached to the phenyl ring is a methanol group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.26 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Drug Development
The trifluoromethoxy (CF3O) group in compounds like (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol is known for its ability to improve the pharmacokinetic properties of potential drug candidates . The presence of this group can enhance the metabolic stability and increase the lipophilicity of molecules, making them more likely to cross cellular membranes and reach therapeutic targets within the body.
Material Sciences
In material sciences, the unique structural motif of (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol can be utilized to develop new materials with desirable properties such as increased thermal stability and chemical resistance . This can be particularly useful in creating advanced polymers and coatings.
Catalysis
The CF3O group is also significant in catalysis research. It can act as a directing group in various catalytic reactions, influencing the outcome and specificity of the synthesis process . This can lead to the development of more efficient and selective catalysts.
Agrochemical Research
In agrochemical research, the introduction of the CF3O group into molecules like (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol can result in agrochemicals with improved activity and selectivity . This can lead to the creation of more effective pesticides and herbicides with lower environmental impact.
Fluorine Chemistry
The compound is a valuable asset in the field of fluorine chemistry, where it can be used to study the effects of fluorination on chemical reactivity and stability . This research can contribute to a deeper understanding of the role of fluorine in organic compounds.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[3,5-dicyclopropyl-4-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c15-14(16,17)19-13-11(9-1-2-9)5-8(7-18)6-12(13)10-3-4-10/h5-6,9-10,18H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNIAURQBHFYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2OC(F)(F)F)C3CC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid](/img/structure/B1456304.png)
![Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1456305.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1456307.png)


![N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1456310.png)
![Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456313.png)

![3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456315.png)